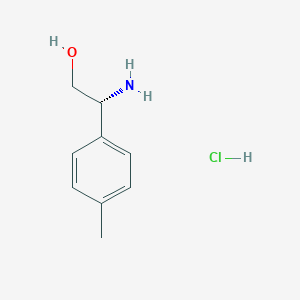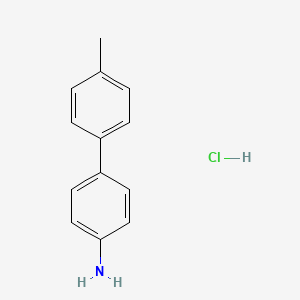
(4'-methyl-4-biphenylyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Methylbiphenyl-4-ylamine hydrochloride is a chemical compound with the molecular formula C13H13N·HCl. It is commonly used in pharmaceutical testing and research due to its unique properties. This compound is known for its stability and reactivity, making it a valuable tool in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methylbiphenyl-4-ylamine hydrochloride typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
In industrial settings, the production of 4’-Methylbiphenyl-4-ylamine hydrochloride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Methylbiphenyl-4-ylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed in an inert atmosphere to prevent oxidation.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the desired product but often involve the use of a catalyst and a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4’-Methylbiphenyl-4-ylamine hydrochloride can yield various oxidized derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
4’-Methylbiphenyl-4-ylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: It is used in the study of biological pathways and mechanisms. Its ability to interact with various biological molecules makes it a useful tool in biochemical research.
Medicine: It is used in pharmaceutical research to develop new drugs and therapies. Its unique properties allow for the exploration of new treatment options for various diseases.
Industry: It is used in the production of specialty chemicals and materials. Its versatility makes it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of 4’-Methylbiphenyl-4-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors and enzymes to modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
4’-Methylbiphenyl-4-ylamine hydrochloride can be compared with other similar compounds, such as:
4’-Methylbiphenyl-2-ylamine: This compound has a similar structure but differs in the position of the amine group. This difference can lead to variations in reactivity and biological activity.
4’-Methylbiphenyl-3-ylamine: This compound also has a similar structure but with the amine group in a different position. This can affect its chemical and biological properties.
The uniqueness of 4’-Methylbiphenyl-4-ylamine hydrochloride lies in its specific structure, which allows for unique interactions and applications in various fields.
Propriétés
Numéro CAS |
1204-78-0; 811842-54-3 |
|---|---|
Formule moléculaire |
C13H14ClN |
Poids moléculaire |
219.71 |
Nom IUPAC |
4-(4-methylphenyl)aniline;hydrochloride |
InChI |
InChI=1S/C13H13N.ClH/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12;/h2-9H,14H2,1H3;1H |
Clé InChI |
BHDHDZPUPWUCJR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)N.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


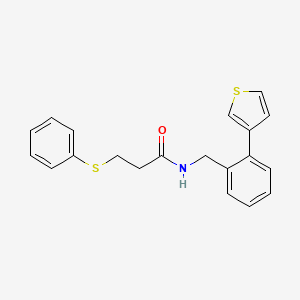
![6-(2,5-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846315.png)
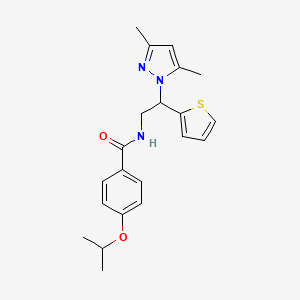
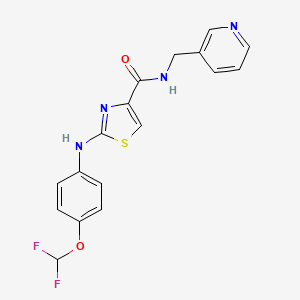
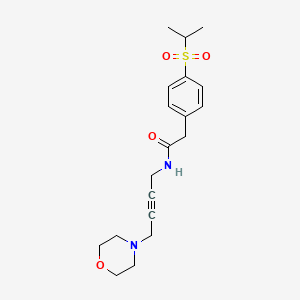
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide](/img/structure/B2846323.png)
![3,3-Dimethyl-1-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]butan-1-one](/img/structure/B2846324.png)
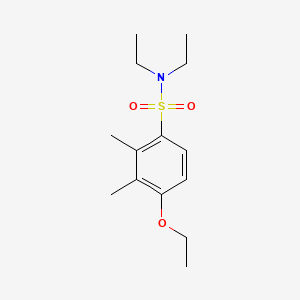
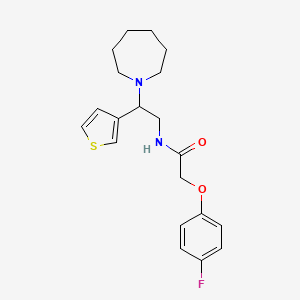
![3-methyl-8-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2846328.png)
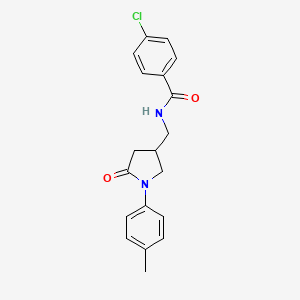

![4-chloro-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2846332.png)
